molecular formula C6H5ClO2S B089508 4-Chlorobenzenesulfinic acid CAS No. 100-03-8

4-Chlorobenzenesulfinic acid

Cat. No. B089508
Key on ui cas rn: 100-03-8
M. Wt: 176.62 g/mol
InChI Key: AOQYAMDZQAEDLO-UHFFFAOYSA-N
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Patent
US04500468

Procedure details

Thus, in a typical procedure, p-chlorobenzene sulfonyl chloride (24 g, 0.115 mol) was added to 250 ml H2O and the resulting suspension was cooled to 0° C. and stirred for 1 hour. Sodium sulfite (15.1 g, 0.120 mol) was then added and the reaction kept at 0° C., and a pH of 7.5 was maintained by addition of 15 percent NaOH using a pH-stat. After two hours the reaction was allowed to warm to 25° C. and stirred for an additional five hours. The resulting clear solution was filtered, the filtrate cooled to 0° C. and 12N HCl at 0° C. was added to the filtrate. The resulting precipitate was collected by filtration and dried under vacuum, to give p-chlorobenzenesulfinic acid as a white solid, 17.3 g (85 percent) mp 94°-96° C. (lit 93°-96° C.). The salt was generated by slurrying the acid in an EtOH/NaOH solution containing an excess of base. The sodium salt was purified by recrystallization from EtOH. Other metal sulfinate catalysts useful according to the present invention are similarly prepared.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C.
WAIT
Type
WAIT
Details
After two hours the reaction was allowed
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
STIRRING
Type
STIRRING
Details
stirred for an additional five hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting clear solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled to 0° C.
ADDITION
Type
ADDITION
Details
12N HCl at 0° C. was added to the filtrate
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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